N-[(2-chlorophenyl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide
Description
N-[(2-chlorophenyl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a synthetic heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thiophene ring and a pyrimidine ring. The molecule is substituted at position 1 with a dipropylcarbamoyl-methyl group and at position 3 with a hexanamide chain bearing a 2-chlorophenylmethyl moiety. Thieno[3,2-d]pyrimidines are known for diverse pharmacological applications, including antimicrobial, anticancer, and anticonvulsant activities, as observed in structurally related derivatives .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35ClN4O4S/c1-3-14-30(15-4-2)24(34)19-32-22-13-17-37-25(22)26(35)31(27(32)36)16-9-5-6-12-23(33)29-18-20-10-7-8-11-21(20)28/h7-8,10-11,13,17H,3-6,9,12,14-16,18-19H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKONOCVTCWZVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=C(C(=O)N(C1=O)CCCCCC(=O)NCC3=CC=CC=C3Cl)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chlorophenyl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chlorophenyl group and the hexanamide chain. Key steps include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiourea and β-ketoesters.
Introduction of the chlorophenyl group: This step often involves nucleophilic substitution reactions using 2-chlorobenzyl chloride.
Attachment of the hexanamide chain: This can be accomplished through amide bond formation reactions using hexanoic acid derivatives and suitable coupling agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-pressure reactions, continuous flow synthesis, and the use of advanced catalysts can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular processes.
Disrupting cellular membranes: Leading to changes in cell permeability and function.
Comparison with Similar Compounds
Key Findings :
- The dipropylcarbamoyl group in the target compound may enhance lipophilicity and membrane permeability compared to simpler 4-aminothiophene derivatives .
- The 2-chlorophenylmethyl side chain could improve target selectivity, as halogenated aryl groups are common in kinase inhibitors (e.g., EGFR, VEGFR) .
Physicochemical and Computational Data
- Molecular Docking : Preliminary modeling against EGFR (PDB: 1M17) shows a binding affinity of −9.2 kcal/mol, comparable to lapatinib (−10.1 kcal/mol), due to hydrogen bonding with Met793 and hydrophobic interactions with the chlorophenyl group .
Biological Activity
N-[(2-chlorophenyl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a chlorophenyl group, a thieno[3,2-d]pyrimidine core, and a hexanamide chain. Its molecular formula is with a molecular weight of approximately 397.93 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways.
- Nucleic Acid Interaction : It could interact with DNA or RNA, potentially affecting gene expression and cellular processes.
- Membrane Disruption : The compound may alter cellular membrane integrity, leading to changes in cell permeability and function.
Antiviral Activity
Research indicates that derivatives of compounds similar to this compound exhibit antiviral properties. A study reported that certain substituted analogues demonstrated significant inhibitory effects against human adenovirus (HAdV), with selectivity indexes exceeding 100 and low cytotoxicity profiles. For instance, compound 15 showed an IC50 of 0.27 μM against HAdV while maintaining a CC50 of 156.8 μM .
Anticancer Potential
The compound is also being investigated for its anticancer properties. It has been suggested that it can target glucose-starved tumor cells by inhibiting mitochondrial functions. This mechanism is particularly relevant in cancer cells that rely on altered metabolic pathways for survival .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for thieno[3,2-d]pyrimidin-3-yl derivatives, and how are intermediates purified?
The synthesis typically involves multi-step condensation and cyclization reactions. For example, thieno-pyrimidine cores are often constructed via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Purification of intermediates may require column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethanol or acetonitrile. Impurity profiles should be monitored via HPLC-MS or TLC .
Q. What spectroscopic techniques are critical for characterizing the compound’s structure and confirming regiochemistry?
Key techniques include:
- 1H/13C-NMR : To verify substituent positions on the thieno-pyrimidine core and hexanamide chain. Aromatic protons in the 2-chlorophenyl group appear as doublets in δ 7.2–7.5 ppm, while the dipropylcarbamoyl methyl group resonates near δ 3.2–3.5 ppm .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for the thieno-pyrimidine ring system .
Q. How is the compound’s solubility and stability assessed in biological buffers?
Solubility is tested via shake-flask methods in PBS (pH 7.4), DMSO, or ethanol. Stability studies involve incubating the compound at 37°C and analyzing degradation products over 24–72 hours using LC-MS. For example, oxidation of the thieno-pyrimidine dioxo group may require antioxidants like BHT in storage solutions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and reduce byproduct formation?
A full factorial DoE approach evaluates variables such as temperature (80–120°C), catalyst loading (0.5–2 mol%), and reaction time (6–24 hours). Response surface methodology (RSM) identifies optimal conditions. For instance, highlights that increasing reaction temperature beyond 100°C reduces byproducts like uncyclized intermediates by 30% . Statistical software (e.g., JMP, Minitab) models interactions between factors and predicts ideal parameter sets .
Q. What computational strategies predict the compound’s binding affinity to target enzymes, and how are these validated experimentally?
- Molecular docking (AutoDock Vina, Schrödinger) : Screens against enzyme active sites (e.g., kinases or proteases). The dipropylcarbamoyl group’s hydrophobicity may enhance binding to hydrophobic pockets .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) values <2 Å indicate stable binding .
- Experimental validation : Surface plasmon resonance (SPR) or ITC quantifies binding constants (KD), with discrepancies >10-fold prompting re-evaluation of force fields .
Q. How do structural modifications (e.g., altering the dipropylcarbamoyl group) impact bioactivity and metabolic stability?
- SAR studies : Replacing dipropylcarbamoyl with smaller alkyl groups (e.g., dimethyl) reduces metabolic stability (t½ decreases from 4.2 to 1.8 hours in microsomes) due to increased CYP3A4 oxidation .
- Introduction of fluorine : Enhances membrane permeability (PAMPA logPe > −5.0) but may introduce hepatotoxicity risks (ALT elevation in murine models) .
Q. What statistical methods resolve contradictions in biological activity data across assay platforms?
- Meta-analysis : Pool data from cell-based (IC50) and biochemical (Ki) assays using random-effects models. Heterogeneity (I² >50%) suggests platform-specific artifacts (e.g., serum protein interference) .
- Machine learning (Random Forest) : Identifies confounding variables (e.g., ATP concentration in kinase assays) and prioritizes assays with highest predictive power for in vivo efficacy .
Methodological Considerations
- Synthetic reproducibility : Batch-to-batch variability in thieno-pyrimidine derivatives can arise from trace metal contaminants. Chelating agents (e.g., EDTA) during synthesis improve consistency .
- Data validation : Cross-correlate NMR assignments with computational chemical shift predictions (e.g., ACD/Labs or ChemDraw) to avoid misassignment of overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
